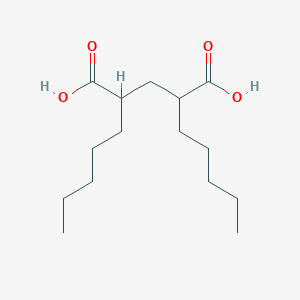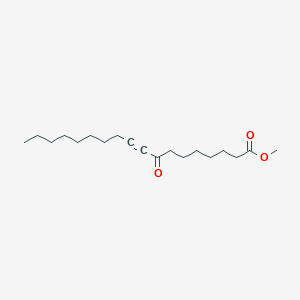
Methyl 8-oxooctadec-9-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-oxooctadec-9-ynoate is a chemical compound belonging to the class of fatty acid esters It is characterized by the presence of an ester functional group and a triple bond within its long carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 8-oxooctadec-9-ynoate can be synthesized through several methods. One common approach involves the oxidation of methyl octadec-9-ynoate using selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane. This reaction yields this compound along with other regioisomeric products .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using selenium dioxide and tert-butyl hydroperoxide. The reaction conditions are optimized to maximize the yield and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-oxooctadec-9-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy and keto derivatives.
Reduction: Reduction of the keto group can yield corresponding alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide are commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent used to convert the keto group to an alcohol.
Major Products
Oxidation: Methyl 8-hydroxy-octadec-9-ynoate and other hydroxy derivatives.
Reduction: Methyl 8-hydroxy-octadec-9-ynoate.
Wissenschaftliche Forschungsanwendungen
Methyl 8-oxooctadec-9-ynoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: It is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 8-oxooctadec-9-ynoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. For example, molecular docking studies have shown its potential to interact with targets related to obesity, such as pancreatic lipase and fat and obesity protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 9-oxo-octadec-9-ynoate
- Methyl 8-hydroxy-octadec-9-ynoate
- Methyl 8,11-dihydroxy-octadec-9-ynoate
Uniqueness
Methyl 8-oxooctadec-9-ynoate is unique due to its specific structural features, including the presence of both a keto group and a triple bond. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
101330-74-9 |
|---|---|
Molekularformel |
C19H32O3 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
methyl 8-oxooctadec-9-ynoate |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-12-15-18(20)16-13-10-11-14-17-19(21)22-2/h3-11,13-14,16-17H2,1-2H3 |
InChI-Schlüssel |
NLEWYDKBCGSSNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC#CC(=O)CCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Tert-butoxy)carbonyl]-5-oxopiperidine-1-carboxylic acid](/img/structure/B14074194.png)
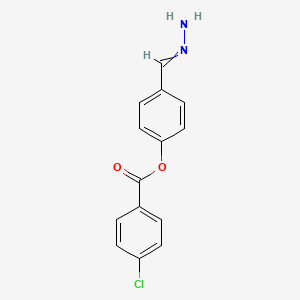
![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14074204.png)
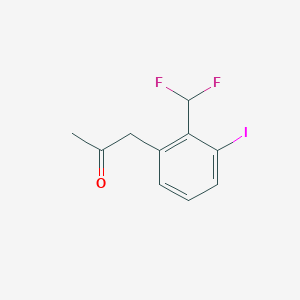
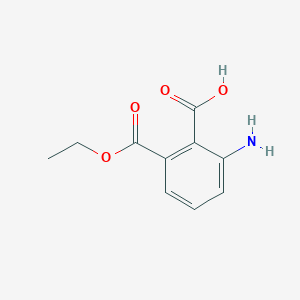
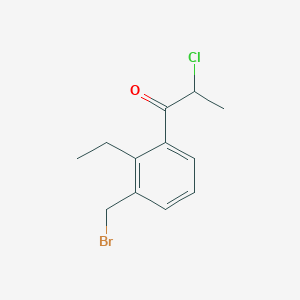
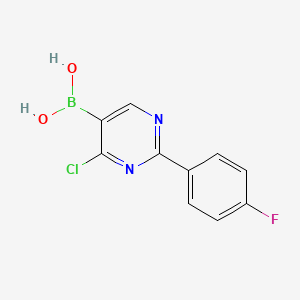
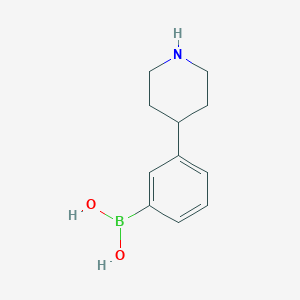
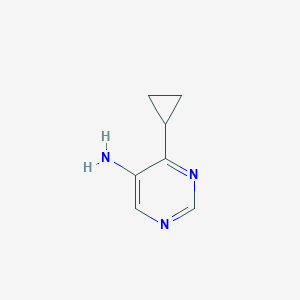
![{4-[5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy]phenyl}methanol](/img/structure/B14074244.png)
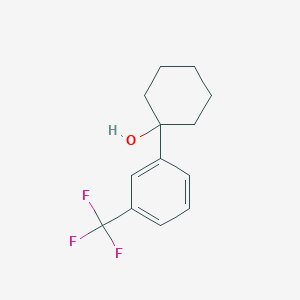
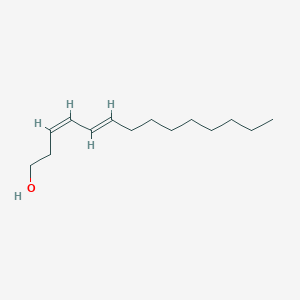
![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene](/img/structure/B14074272.png)
